2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine
Description
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c1-22-14-3-2-11(8-13(14)17)16(21)20-7-4-12(10-20)23-15-9-18-5-6-19-15/h2-3,5-6,8-9,12H,4,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVGBBGXPWHTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidin-3-ol Preparation
Pyrrolidin-3-ol serves as the foundational intermediate. Industrial-scale synthesis typically employs:
N-Acylation with 3-Fluoro-4-methoxybenzoyl Chloride
Benzoylation of pyrrolidin-3-ol proceeds via Schotten-Baumann conditions:
- Dissolve pyrrolidin-3-ol (1.0 eq) in dichloromethane (DCM) at 0°C.
- Add 3-fluoro-4-methoxybenzoyl chloride (1.2 eq) dropwise, followed by triethylamine (2.5 eq).
- Stir at room temperature for 12 hours (reaction monitored by TLC, Rf = 0.5 in ethyl acetate/hexanes 1:1).
- Quench with aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography (70–85% yield).
Critical Parameters :
- Excess acyl chloride ensures complete conversion, but rigorous exclusion of moisture prevents hydrolysis.
- Microwave-assisted acylation (100°C, 30 min) enhances yield to 90%.
Etherification with Pyrazine
Activation of Pyrrolidin-3-ol Hydroxyl Group
The hydroxyl group is activated as a mesylate or tosylate to facilitate nucleophilic substitution:
Coupling with 2-Chloropyrazine
The mesylate undergoes SN2 displacement with 2-chloropyrazine:
- Combine mesylate (1.0 eq), 2-chloropyrazine (1.5 eq), and K₂CO₃ (3.0 eq) in dimethylformamide (DMF).
- Heat at 80°C for 8 hours under nitrogen.
- Purify via flash chromatography (60–75% yield).
Alternative Conditions :
- Ullmann Coupling : CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2.0 eq), DMSO, 110°C, 12 hours (85% yield).
- Mitsunobu Reaction : DIAD (1.2 eq), PPh₃ (1.2 eq), THF, 0°C to room temperature, 24 hours (78% yield).
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 8 | 72 |
| DMSO | 110 | 6 | 85 |
| THF | 65 | 12 | 68 |
Data adapted from Ullmann coupling trials in and Mitsunobu reactions in.
Catalytic Systems
- Palladium Catalysts : Pd(OAc)₂/Xantphos in toluene (120°C) provided <50% yield due to pyrazine coordination inhibiting catalysis.
- Copper-Mediated : CuI/1,10-phenanthroline in DMSO achieved superior yields (85%) with minimal side products.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 2.4 Hz, 1H, pyrazine H6), 8.15 (d, J = 2.4 Hz, 1H, pyrazine H3), 7.45–7.38 (m, 2H, benzoyl aromatic), 6.95 (d, J = 8.8 Hz, 1H, benzoyl H5), 5.12–5.05 (m, 1H, pyrrolidine H3), 3.89 (s, 3H, OCH₃), 3.72–3.65 (m, 2H, pyrrolidine H1/H5), 2.45–2.32 (m, 2H, pyrrolidine H2/H4).
- ¹³C NMR : δ 167.2 (C=O), 154.1 (pyrazine C2), 148.9 (d, J = 245 Hz, C-F), 122.5–112.4 (aromatic carbons), 72.8 (pyrrolidine C3-O), 56.1 (OCH₃), 48.3 (pyrrolidine N-CH₂).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₇H₁₇FN₃O₃ : [M+H]⁺ 346.1201.
- Observed : 346.1198 (Δ = -0.87 ppm).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 3-hydroxy-4-methoxybenzoyl derivatives.
Reduction: Formation of 3-fluoro-4-methoxybenzyl alcohol derivatives.
Substitution: Formation of 3-substituted-4-methoxybenzoyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound can be used in studies investigating the interaction of pyrazine derivatives with biological macromolecules.
Industrial Applications: It may be utilized in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Moiety
(a) 2-Methoxy-3-{[1-(2-Methylpyridine-3-Carbonyl)Pyrrolidin-3-yl]Oxy}Pyrazine (BK76132)
- Key Difference : Replaces the 3-fluoro-4-methoxybenzoyl group with a 2-methylpyridine-3-carbonyl moiety.
- The absence of fluorine may reduce metabolic stability but decrease lipophilicity, affecting membrane permeability .
(b) 2-Methoxy-3-Isobutylpyrazine (CAS 24683-00-9)
- Key Difference : Features a simpler isobutyl group instead of the benzoyl-pyrrolidine system.
- Implications :
Role of the Pyrrolidine Linker and Substitution Patterns
(a) Sulfonamide-Linked Piperidine Analogs (Compounds 2–13 in )
- Key Difference : These compounds use a piperidine-sulfonamide linker instead of a pyrrolidine-benzoyl group.
- Piperidine’s six-membered ring may confer different steric effects compared to pyrrolidine’s five-membered structure, altering binding pocket compatibility .
(b) Pyrrolidine-Oxygen Linker in 2-((1-(Ethylsulfonyl)Pyrrolidin-3-yl)Oxy)Pyrazine
- Key Difference : Substitutes the benzoyl group with an ethylsulfonyl moiety.
- Implications :
Fluorine and Methoxy Substituent Effects
- Fluorine: The 3-fluoro group in the target compound likely enhances lipophilicity and bioavailability, as seen in fluorinated pharmaceuticals (e.g., fluoroquinolones) .
- Methoxy : The 4-methoxy substituent may stabilize the benzoyl group against oxidative metabolism while contributing to hydrophobic interactions .
Hypothetical Structure-Activity Relationship (SAR) Analysis
Biological Activity
2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 396.21 g/mol. The structure includes a pyrazine ring, which is known for its diverse biological activities.
The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluoro-methoxybenzoyl moiety is believed to enhance binding affinity through hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Anticancer Activity
Research has shown that pyrazine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent inhibitory effects on various cancer cell lines. A study reported that certain pyrazine-modified compounds showed IC50 values as low as 10 nM against Pim-2 kinase, indicating strong potential for anticancer applications .
Antibacterial and Antifungal Properties
Pyrazine derivatives have also been evaluated for their antibacterial and antifungal activities. In comparative studies, certain derivatives displayed enhanced potency against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in studies where it inhibited nitric oxide production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. This suggests that the compound may modulate inflammatory pathways effectively .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
